![molecular formula C4H10N4O4S B1580530 Bis((cyanomethyl)ammonium) sulphate CAS No. 5466-22-8](/img/structure/B1580530.png)
Bis((cyanomethyl)ammonium) sulphate
Overview
Description
Scientific Research Applications
Synthesis of Cinnamamides
Cyanomethylazanium;sulfate: is utilized in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines. This process is catalyzed by enzymes like Lipozyme® TL IM in continuous-flow microreactors . Cinnamamides have potential therapeutic applications, including anti-inflammatory and analgesic properties. The use of cyanomethylazanium;sulfate in this context highlights its role in facilitating efficient and economical strategies for drug synthesis and design.
Cycloaddition Chemistry
The compound plays a significant role in cycloaddition chemistry. This area of synthetic chemistry involves the joining of two or more unsaturated molecules to form a cyclic molecule. Cyanomethylazanium;sulfate can be used to promote these reactions, leading to the creation of complex organic compounds with potential applications in pharmaceuticals and materials science .
Aminocyanation Reactions
Aminocyanation is another field where cyanomethylazanium;sulfate finds application. It involves the introduction of an amino group and a cyanide group into a molecule. This reaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Electrophilic Cyanide-Transfer Agent
Cyanomethylazanium;sulfate serves as an electrophilic cyanide-transfer agent. This property is particularly useful in the synthesis of nitrile-containing compounds, which are important building blocks in organic synthesis and have applications ranging from pharmaceuticals to industrial chemicals .
Radical and Coordination Chemistry
The compound is involved in radical reactions and coordination chemistry. Its unique NCN connectivity allows it to engage in radical reactions, which are essential in creating polymers and other complex organic structures. Additionally, its ability to coordinate with metals makes it valuable in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and more .
Leather Production and Fireproofing Materials
Although not directly related to cyanomethylazanium;sulfate, its close relative ammonium sulfate is used in leather production and fireproofing materials. It’s plausible that cyanomethylazanium;sulfate could be explored for similar applications due to its related chemical structure. In leather production, it could be used in the treatment of hides and skins, while in fireproofing, it could be combined with phosphate and borate to treat timber, plastics, and insulating materials .
properties
IUPAC Name |
cyanomethylazanium;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHWLBZZBSYIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((cyanomethyl)ammonium) sulphate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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